![molecular formula C15H22N2O3 B3719828 5,5-dimethyl-2-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B3719828.png)
5,5-dimethyl-2-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-cyclohexanedione
Übersicht
Beschreibung
5,5-dimethyl-2-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-cyclohexanedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DAAO inhibitor, which is a type of enzyme inhibitor that can be used in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 5,5-dimethyl-2-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-cyclohexanedione involves the inhibition of DAAO enzyme activity. This inhibition leads to an increase in the concentration of D-amino acids, which can have various physiological effects. The exact mechanism of action of DAAO inhibition is still under investigation, but it is believed to involve the modulation of various signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5,5-dimethyl-2-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-cyclohexanedione are still under investigation. However, it is believed that the inhibition of DAAO enzyme activity can lead to an increase in the concentration of D-amino acids, which can have various effects on the nervous system, immune system, and other physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5,5-dimethyl-2-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-cyclohexanedione in lab experiments is its potential therapeutic applications in various diseases. However, there are also limitations to its use, including the need for further investigation into its mechanism of action and potential side effects.
Zukünftige Richtungen
There are various future directions for the research on 5,5-dimethyl-2-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-cyclohexanedione. Some of these include investigating its potential therapeutic applications in various diseases, exploring its mechanism of action, and identifying potential side effects. Additionally, further research is needed to optimize the synthesis method and purification techniques for this compound.
In conclusion, 5,5-dimethyl-2-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-cyclohexanedione is a compound with potential applications in various scientific fields, including its use as a DAAO inhibitor. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
5,5-dimethyl-2-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-cyclohexanedione has various scientific research applications, including its use as a DAAO inhibitor. DAAO is an enzyme that plays a crucial role in the metabolism of D-amino acids, which are involved in various physiological processes. Inhibition of DAAO can lead to an increase in the concentration of D-amino acids, which can have various therapeutic effects.
Eigenschaften
IUPAC Name |
3-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]azepan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2)7-12(18)10(13(19)8-15)9-17-11-5-3-4-6-16-14(11)20/h9,11,18H,3-8H2,1-2H3,(H,16,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVDVOKHBCMAMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2CCCCNC2=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.